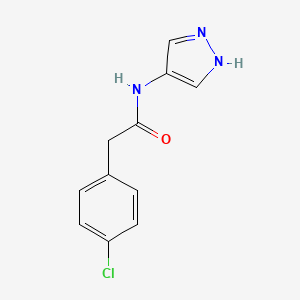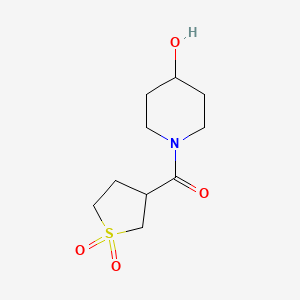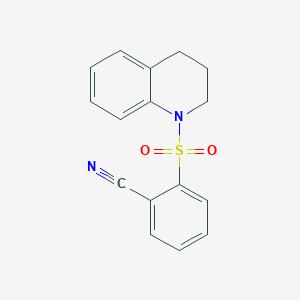
2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide, also known as CPPA, is a chemical compound that has been extensively studied for its potential therapeutic uses. CPPA is a pyrazole derivative that has shown promise in the treatment of various diseases due to its unique molecular structure and properties.
Mecanismo De Acción
2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide reduces inflammation and pain.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide is that it has been extensively studied and is well-characterized. It is also relatively easy to synthesize, which makes it a useful tool for researchers. However, one limitation is that it may not be suitable for all experimental systems or models, and its effects may vary depending on the specific conditions of the experiment.
Direcciones Futuras
There are a number of potential future directions for research on 2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide. One area of interest is the development of new synthetic methods for 2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide and related compounds. Another area of interest is the investigation of the potential therapeutic uses of 2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide in the treatment of various diseases, including cancer, inflammation, and pain. Additionally, research could focus on the development of new derivatives of 2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide that may have improved properties and efficacy.
Métodos De Síntesis
2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-chlorobenzoyl chloride with 4-amino-1H-pyrazole in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield 2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic uses. Research has shown that 2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide has anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have potential antitumor effects and may be useful in the treatment of cancer.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-9-3-1-8(2-4-9)5-11(16)15-10-6-13-14-7-10/h1-4,6-7H,5H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXMPCIWEGZANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CNN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-Nitro-3-(trifluoromethyl)anilino]propanamide](/img/structure/B7541771.png)
![2,3-Dihydro-1-benzothiophen-2-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541777.png)
![(5-Chlorofuran-2-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541784.png)
![2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7541785.png)







